(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound that features a trifluoroethyl group attached to a chloro-methylphenyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 3-chloro-2-methylphenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted products.
Scientific Research Applications
(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on enzyme activity and receptor binding.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloro-methylphenyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylphenol
- 3-Chloro-2-methylphenyl methyl sulfide
- 3-Chloro-2-methylphenylurea
Uniqueness
(3-Chloro-2-methyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to similar compounds that lack the trifluoroethyl group.
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
URDPXWRURAPMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.